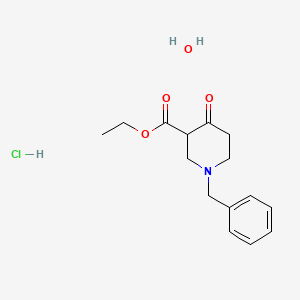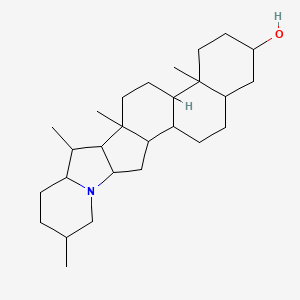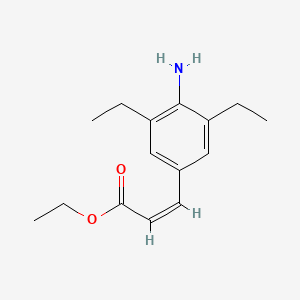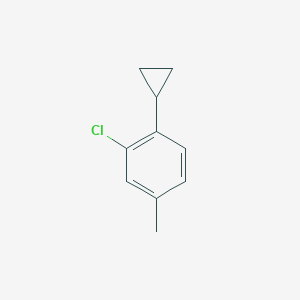
1-Bromo-4-iodo-2,3-dimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-iodo-2,3-dimethylnaphthalene is an organic compound belonging to the class of halogenated naphthalenes It features a naphthalene ring substituted with bromine and iodine atoms at positions 1 and 4, respectively, and methyl groups at positions 2 and 3
準備方法
The synthesis of 1-Bromo-4-iodo-2,3-dimethylnaphthalene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the naphthalene ring undergoes bromination and iodination in the presence of suitable catalysts and solvents. For instance, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), while iodination can be performed using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product.
化学反応の分析
1-Bromo-4-iodo-2,3-dimethylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents (RMgX) and organolithium reagents (RLi).
Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are used to form carbon-carbon bonds. .
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Bromo-4-iodo-2,3-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that may exhibit therapeutic properties.
作用機序
The mechanism of action of 1-Bromo-4-iodo-2,3-dimethylnaphthalene in chemical reactions involves the activation of the halogen atoms, which act as leaving groups in substitution and coupling reactions. The presence of both bromine and iodine allows for selective functionalization, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
1-Bromo-4-iodo-2,3-dimethylnaphthalene can be compared with other halogenated naphthalenes, such as:
1-Bromo-4-iodonaphthalene: Lacks the methyl groups, resulting in different reactivity and applications.
1-Bromo-4-methylnaphthalene: Contains only one halogen and one methyl group, leading to distinct chemical behavior.
1-Iodo-4-methylnaphthalene: Similar to 1-Bromo-4-methylnaphthalene but with iodine instead of bromine, affecting its reactivity and use in synthesis.
The uniqueness of this compound lies in its dual halogenation and methylation, which provide versatile functionalization options for various applications.
特性
分子式 |
C12H10BrI |
|---|---|
分子量 |
361.02 g/mol |
IUPAC名 |
1-bromo-4-iodo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H10BrI/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
InChIキー |
TYYGIEYOMUCNCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)

![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)


![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)


![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)


